Strategic Reagent Profile: 2-Cyanoethyl 3-aminocrotonate
Strategic Reagent Profile: 2-Cyanoethyl 3-aminocrotonate
CAS Number: 43107-08-0 Primary Application: Asymmetric Dihydropyridine Synthesis (Nilvadipine)
Executive Summary
2-Cyanoethyl 3-aminocrotonate is a specialized enamine building block critical to the synthesis of "second-generation" 1,4-dihydropyridine (DHP) calcium channel blockers. Unlike generic methyl or ethyl aminocrotonates used for symmetric DHPs (e.g., Nifedipine), this reagent is engineered to introduce the 2-cyanoethyl ester moiety.
Its primary industrial utility is the synthesis of Nilvadipine (Nivadil), where it serves as the nucleophilic component in the asymmetric Hantzsch condensation. The presence of the cyanoethyl group enhances the lipophilicity profile of the final drug candidate while providing a metabolic handle distinct from simple alkyl esters.
Chemical Architecture & Properties[1]
Structurally, the compound is a
| Property | Data |
| Chemical Name | 2-Cyanoethyl 3-aminobut-2-enoate |
| Molecular Formula | |
| Molecular Weight | 154.17 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in alcohols (MeOH, iPrOH), Toluene, DCM; Insoluble in water |
| Stability | Hydrolytically unstable; reverts to acetoacetate and ammonia in acidic/aqueous conditions. |
Structural Insight: The 2-cyanoethyl tail (
Upstream Synthesis: Production of the Reagent
Directive: This protocol describes the generation of the reagent itself. In industrial settings, this is often prepared in situ or isolated immediately prior to use to prevent polymerization.
The "Self-Validating" Synthesis Protocol
Reaction Type: Nucleophilic Addition / Dehydration Precursor: 2-Cyanoethyl acetoacetate (CAS 30462-86-5)
Step-by-Step Methodology:
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Reactor Setup: Use a glass-lined reactor equipped with a mechanical stirrer and a reflux condenser. Ensure the system is purged with nitrogen.
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Charge: Load 2-Cyanoethyl acetoacetate (1.0 eq) into the reactor.
-
Amination:
-
Preferred: Bubble anhydrous Ammonia gas (
) through the neat liquid or a concentrated methanolic solution at 0–5°C. -
Alternative: Add Ammonium Acetate (
, 1.2 eq) in refluxing benzene/toluene with a Dean-Stark trap.
-
-
Monitoring (Validation Point): The reaction is monitored by IR spectroscopy.
-
Start: Strong ketone
stretch at ~1715 cm⁻¹. -
End: Disappearance of ketone; appearance of Enamine
(~1630 cm⁻¹) and amine (~3300-3400 cm⁻¹).
-
-
Workup: If using solvent, concentrate under reduced pressure (< 40°C). The product is heat-sensitive.
Diagram 1: Synthesis Workflow
Caption: Synthesis of CAS 43107-08-0 from commodity precursors via acetoacetate intermediate.
Downstream Application: Synthesis of Nilvadipine
Directive: This is the high-value application. The protocol below uses the "Modified Asymmetric Hantzsch" method to ensure regioselectivity.
Target: Nilvadipine (Calcium Channel Blocker) Mechanism: Convergent synthesis involving a Knoevenagel adduct and the Enamine (CAS 43107-08-0).
Experimental Protocol
Reagents:
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Component A: 3-Nitrobenzaldehyde
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Component B: Isopropyl acetoacetate
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Component C: 2-Cyanoethyl 3-aminocrotonate (CAS 43107-08-0)
Workflow:
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Preparation of Knoevenagel Adduct (The Electrophile):
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React 3-Nitrobenzaldehyde (1.0 eq) with Isopropyl acetoacetate (1.0 eq) using a catalytic amount of piperidine/acetic acid in isopropanol.
-
Validation: Isolate the benzylidene intermediate. Confirm structure by NMR (olefinic proton at
7.6-7.8 ppm).
-
-
The Hantzsch Coupling (The Critical Step):
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Dissolve the benzylidene intermediate in Isopropanol (IPA).
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Add 2-Cyanoethyl 3-aminocrotonate (1.05 eq).
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Heat to reflux (80-82°C) for 6–12 hours.
-
-
Mechanistic Causality:
-
The enamine
-carbon of CAS 43107-08-0 attacks the electrophilic alkene of the benzylidene (Michael Addition). -
Subsequent intramolecular cyclization and dehydration form the 1,4-dihydropyridine ring.
-
Why this route? Mixing all three components simultaneously (One-Pot) results in symmetric byproducts (e.g., bis-isopropyl or bis-cyanoethyl analogs), severely complicating purification.
-
-
Purification:
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Cool to room temperature. The product may crystallize directly or require seeding.
-
Recrystallize from Ethanol/Water.
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Diagram 2: Asymmetric Hantzsch Pathway
Caption: Convergent synthesis of Nilvadipine preventing symmetric impurity formation.
Analytical Profiling & Quality Control
To ensure the integrity of CAS 43107-08-0 prior to use in expensive drug synthesis, the following QC parameters are mandatory.
| Test | Specification | Method |
| Appearance | Pale yellow crystalline solid or oil | Visual |
| Assay (GC/HPLC) | > 97.0% | C18 Column, ACN:Water gradient |
| Water Content | < 0.5% | Karl Fischer (Critical: Water hydrolyzes enamine) |
| Identification A | IR: 1630 cm⁻¹ (C=C), 2250 cm⁻¹ (CN) | FTIR |
| Identification B | H-NMR: | 1H-NMR (CDCl3) |
Safety & Handling (Nitrile Hazards)
Hazard Class: Irritant / Harmful. Signal Word: Warning.
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Nitrile Toxicity: While the cyano group is bound, metabolic or thermal decomposition can release cyanide ions. Work areas must be equipped with HCN detectors if high temperatures are involved.
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Sensitization: Aminocrotonates are known skin sensitizers. Full PPE (Nitrile gloves, respirator) is required.
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Storage: Store at 2–8°C under Argon. Moisture sensitive.
References
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Bayer AG. (1983). Process for the preparation of 1,4-dihydropyridines.[1][2] US Patent 4,393,207.
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ChemicalBook. (2024). Product Profile: 2-Cyanoethyl 3-aminocrotonate.
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PubChem. (2024). Compound Summary: Nilvadipine. (Demonstrates the structural incorporation of the cyanoethyl ester).
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Zhang, H., et al. (2010). Improved synthesis of Nilvadipine.Journal of Chemical Research. (Validates the asymmetric Hantzsch approach).
